molecular formula C11H13N3 B13705107 4-(4-Isopropylphenyl)-1H-1,2,3-triazole

4-(4-Isopropylphenyl)-1H-1,2,3-triazole

Cat. No.: B13705107
M. Wt: 187.24 g/mol
InChI Key: GEUYEXFYIHXADR-UHFFFAOYSA-N
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Description

4-(4-Isopropylphenyl)-1H-1,2,3-triazole is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Isopropylphenyl)-1H-1,2,3-triazole typically involves the following steps:

    Starting Materials: The synthesis begins with 4-isopropylphenyl azide and an alkyne.

    Cycloaddition Reaction:

    Reaction Conditions: This reaction is usually carried out in the presence of a copper(I) catalyst, such as copper(I) iodide, under mild conditions (room temperature to 60°C) in a solvent like dimethyl sulfoxide (DMSO) or water.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Isopropylphenyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

4-(4-Isopropylphenyl)-1H-1,2,3-triazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(4-Isopropylphenyl)-1H-1,2,3-triazole depends on its specific application:

    Biological Activity: It may inhibit enzyme activity by binding to the active site or interacting with essential cofactors.

    Chemical Reactivity: The triazole ring can participate in coordination with metal ions, influencing the reactivity and stability of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-Isopropylphenol: An organic compound with a similar isopropylphenyl group but lacks the triazole ring.

    4-Isopropenylphenol: Contains a propenyl group instead of the triazole ring.

Uniqueness

4-(4-Isopropylphenyl)-1H-1,2,3-triazole is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. The triazole ring enhances its stability, reactivity, and potential for various applications compared to similar compounds without the triazole structure.

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

4-(4-propan-2-ylphenyl)-2H-triazole

InChI

InChI=1S/C11H13N3/c1-8(2)9-3-5-10(6-4-9)11-7-12-14-13-11/h3-8H,1-2H3,(H,12,13,14)

InChI Key

GEUYEXFYIHXADR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NNN=C2

Origin of Product

United States

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